

The Multifaceted Mechanism of Action of Aurintricarboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Aurintricarboxylic Acid	
Cat. No.:	B15623186	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurintricarboxylic acid (ATA) is a heterogeneous polymeric compound with a well-documented history as a potent inhibitor of a wide array of biological processes. Its pleiotropic effects stem from its ability to interfere with fundamental cellular machinery, making it a valuable tool in biomedical research and a subject of interest for therapeutic development. This in-depth technical guide elucidates the core mechanisms of action of ATA, presenting quantitative data on its inhibitory activities, detailed protocols for key experimental assays, and visual representations of the signaling pathways it modulates.

Core Mechanisms of Action

ATA's diverse biological activities can be attributed to several primary mechanisms:

- Inhibition of Protein-Nucleic Acid Interactions: A fundamental aspect of ATA's function is its
 ability to act as a polyanionic decoy, competing with nucleic acids for their binding sites on
 various proteins. This has been demonstrated to inhibit the activity of numerous enzymes
 that interact with DNA and RNA, including nucleases and polymerases.[1][2][3]
- Broad-Spectrum Enzyme Inhibition: ATA is a potent inhibitor of a wide range of enzymes.
 This promiscuous inhibitory activity is a key contributor to its multifaceted pharmacological profile.



- Modulation of Intracellular Signaling Pathways: ATA has been shown to influence multiple signaling cascades within the cell, contributing to its anti-inflammatory, anti-apoptotic, and anti-proliferative effects.
- Inhibition of Apoptosis: ATA can inhibit programmed cell death in various cell types and in response to diverse stimuli. This effect is, in part, attributed to its inhibition of endonucleases and topoisomerase II, enzymes involved in the execution phase of apoptosis.[4][5][6]

Quantitative Inhibitory Data

The inhibitory potency of **Aurintricarboxylic Acid** varies depending on the molecular target and the specific experimental conditions. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for ATA against a range of targets.

Target Enzyme	IC50 Value	Cell Line/System	Reference(s)
Topoisomerase II	~75 nM	Purified Yeast Topoisomerase II	[7]
Cystathionine-γ-lyase (CSE)	0.6 μΜ	Not specified	[8]
miRNA function	0.47 μΜ	Not specified	[8]
SARS-CoV-2 RdRp	56 nM	In vitro	[9]
SARS-CoV-2 PLpro	30 μΜ	In vitro	[10]

Target Receptor	IC50 Value	Cell Line/System	Reference(s)
rP2X1 Receptor	8.6 nM	Two-electrode voltage clamp	[8]
rP2X3 Receptor	72.9 nM	Two-electrode voltage clamp	[8]



Cellular Process/Pathway	IC50 Value	Cell Line/System	Reference(s)
TWEAK-Fn14- mediated NF-кВ activation	0.6 μΜ	HEK293 reporter cells	[11]
TAZ-TEAD complex disruption	4 μM (for most potent analog)	AlphaLISA assay	[12]

Virus	EC50/IC50 Value	Cell Line/System	Reference(s)
SARS-CoV	200 μg/ml (EC50)	Vero cells	[13]
HIV-1	1.1 μg/ml (IC50)	MT-4 cells	[13]
HIV-2	0.85 μg/ml (IC50)	MT-4 cells	[13]
Human Enterovirus 71 (EV71)	2.9 μM (EC50)	Vero cells	[13]

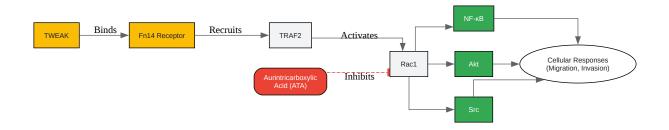
Key Signaling Pathways Modulated by Aurintricarboxylic Acid

ATA has been demonstrated to interfere with several critical intracellular signaling pathways.

Inhibition of the TWEAK-Fn14 Signaling Pathway

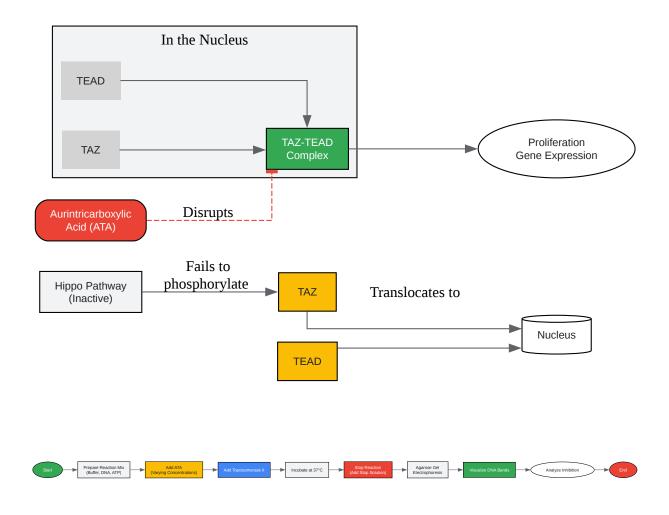
The TWEAK-Fn14 signaling pathway is involved in inflammation, cell migration, and invasion. ATA has been identified as a selective inhibitor of this pathway.[8][11] It has been shown to suppress TWEAK-induced activation of NF-κB, Akt, and Src.[8] Mechanistically, ATA can inhibit the activation of the small GTPase Rac1.[11]











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